molecular formula C17H15N3O3 B7546457 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

Cat. No. B7546457
M. Wt: 309.32 g/mol
InChI Key: ICWWIRGTGATEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide, commonly known as ADB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2013 and has since been classified as a Schedule I controlled substance in the United States. The compound has gained significant attention in the scientific community due to its potential use in research and its psychoactive effects on the human body.

Mechanism of Action

The mechanism of action of ADB-FUBINACA involves binding to the CB1 and CB2 receptors in the brain and central nervous system. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-FUBINACA are similar to those of other synthetic cannabinoids. The compound has been shown to induce a range of psychoactive effects, including euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

ADB-FUBINACA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of cannabinoids on the brain and central nervous system. However, the compound's psychoactive effects can make it difficult to interpret the results of experiments, and its classification as a controlled substance limits its availability for research purposes.

Future Directions

There are several future directions for research involving ADB-FUBINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Additionally, further studies are needed to determine the long-term effects of ADB-FUBINACA on the brain and central nervous system, as well as its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of ADB-FUBINACA involves the reaction of indazole-3-carboxylic acid with 1-(4-fluorobenzyl)-1H-indazole-3-carboxaldehyde, followed by a reduction with sodium borohydride. The resulting product is then acylated with N-(1-benzyl-1H-indazol-3-yl)acetamide to yield ADB-FUBINACA.

Scientific Research Applications

ADB-FUBINACA has been used extensively in scientific research, particularly in the field of cannabinoid receptor pharmacology. The compound has been shown to interact with the CB1 and CB2 receptors in the human body, which are responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(11-6-7-14-15(8-11)23-9-22-14)18-17(21)16-12-4-2-3-5-13(12)19-20-16/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWIRGTGATEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.